1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Overview
Description
1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is a heterocyclic compound with the molecular formula C₉H₈N₂O. It is known for its unique structure, which combines a pyrrole ring fused to a pyridine ring, making it a valuable compound in various fields of scientific research .
Mechanism of Action
Target of Action
The primary targets of 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, also known as 3-Acetyl-7-azaindole, are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .
Mode of Action
3-Acetyl-7-azaindole interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound inhibits this process, thereby suppressing the activation of the FGFR signaling pathway .
Biochemical Pathways
The affected pathway is the FGF–FGFR axis , which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action results in the inhibition of downstream signaling, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways .
Pharmacokinetics
It’s worth noting that the compound’s low molecular weight could be beneficial to its bioavailability .
Result of Action
The molecular and cellular effects of 3-Acetyl-7-azaindole’s action include the inhibition of cell proliferation and induction of apoptosis . It also significantly inhibits the migration and invasion of cancer cells .
Biochemical Analysis
Biochemical Properties
1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit human neutrophil elastase (HNE), an enzyme involved in inflammatory processes . Additionally, this compound exhibits inhibitory activity against different cancer cell lines, indicating its potential as an anticancer agent .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound has antiproliferative activity against Hep3B cells, a type of liver cancer cell line . This suggests that this compound may interfere with cell growth and division, potentially leading to cell cycle arrest and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound has been identified as a potent inhibitor of fibroblast growth factor receptor 4 (FGFR4), a receptor tyrosine kinase involved in cell proliferation and differentiation . By inhibiting FGFR4, this compound can disrupt downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable when stored at 2-8°C in a sealed, dry environment
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, it may cause toxic or adverse effects. For example, high doses of this compound may lead to hepatotoxicity or nephrotoxicity, indicating the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolic pathways may include oxidation, reduction, and conjugation reactions, which help to convert it into more water-soluble metabolites for excretion . Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters or binding proteins that facilitate its uptake and distribution. For instance, it may be transported across cell membranes by specific transporters or bind to plasma proteins for systemic distribution . These interactions can influence the compound’s localization and accumulation in target tissues.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization . The reaction conditions often involve the use of solid alumina and room temperature for the initial steps, with further steps requiring specific catalysts like Cs₂CO₃ in DMSO .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (e.g., Br₂) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted pyridine and pyrrole derivatives, which can be further utilized in different applications .
Scientific Research Applications
1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Comparison with Similar Compounds
- 1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone
- 1-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol
- 1-(pyridin-3-yl)ethanone
Uniqueness: 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone stands out due to its specific structural configuration, which imparts unique chemical reactivity and biological activity. Its ability to act as a potent FGFR inhibitor distinguishes it from other similar compounds, making it a valuable candidate in medicinal chemistry .
Properties
IUPAC Name |
1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6(12)8-5-11-9-7(8)3-2-4-10-9/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMZQWPOZWMDQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40509623 | |
Record name | 1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40509623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83393-46-8 | |
Record name | 1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40509623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Acetyl-7-azaindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 3-Acetyl-7-azaindole relate to its herbicidal activity?
A: Research suggests that the carbonyl group, aromatic ring, and the azaindole moiety of 3-Acetyl-7-azaindole are crucial for its herbicidal activity. [] This compound, along with other methyl ketone derivatives, was tested against Chinese amaranth and barnyard grass. The study identified that the position and type of substituents on the methyl ketone backbone significantly influenced the inhibitory effects on seed germination and seedling growth. Specifically, the presence of the azaindole group in 3-Acetyl-7-azaindole was linked to increased herbicidal activity compared to other analogs. Molecular docking studies further pointed towards the importance of these structural features for interaction with the target enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in carotenoid biosynthesis and a known target for herbicides. []
Q2: What synthetic routes are available for producing 3-Acetyl-7-azaindole?
A: 3-Acetyl-7-azaindole can be synthesized by reacting 1H-pyrrolo[2,3-b]pyridine (7-azaindole) with various acylating agents. [] One reported method involves the use of acetic anhydride to introduce the acetyl group at the 3-position of the 7-azaindole scaffold. [] This reaction typically requires specific conditions and may involve catalysts to achieve optimal yield and purity.
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